2-Phenyl-3-(3-quinuclidinylamino)propiophenone
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Overview
Description
3-(1-azabicyclo[222]oct-3-ylamino)-1,2-diphenyl-1-propanone is a complex organic compound featuring a bicyclic structure with significant potential in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for high affinity binding to these targets, leading to modulation of their activity. This compound may act as an agonist or antagonist, depending on the specific receptor or enzyme it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 4-Azabicyclo[2.2.2]oct-3-ylamino
- 2-Azabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, 3-(1-azabicyclo[2.2.2]oct-3-ylamino)-1,2-diphenyl-1-propanone stands out due to its unique bicyclic structure and the presence of diphenyl groups.
Properties
CAS No. |
31842-23-6 |
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Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-ylamino)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C22H26N2O/c25-22(19-9-5-2-6-10-19)20(17-7-3-1-4-8-17)15-23-21-16-24-13-11-18(21)12-14-24/h1-10,18,20-21,23H,11-16H2 |
InChI Key |
DDLAHAHXSPIZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NCC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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